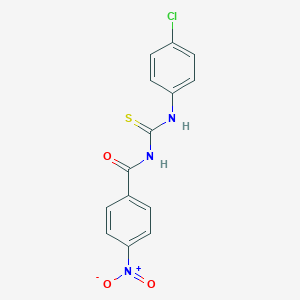
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea, commonly known as CPNT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of CPNT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned above. CPNT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPNT has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPNT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CPNT has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPNT has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPNT is also relatively inexpensive compared to other compounds used in scientific research. However, CPNT has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CPNT has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on CPNT. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of CPNT and its potential applications in other fields of study.
Méthodes De Synthèse
The synthesis of CPNT involves the reaction between 4-chloroaniline and 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of CPNT as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
CPNT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease research. CPNT has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea |
|---|---|
Formule moléculaire |
C14H10ClN3O3S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-5-11(6-4-10)16-14(22)17-13(19)9-1-7-12(8-2-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Clé InChI |
GYKVYASPZLYFRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)

![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
